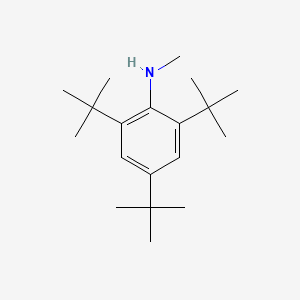

2,4,6-Tri-tert-butyl-N-methylaniline

Description

Contextualization of Steric Crowding in Aromatic Amine Chemistry

Aniline (B41778) and its derivatives are fundamental building blocks in a vast array of chemical syntheses, finding applications in everything from pharmaceuticals to materials science. The reactivity of the amino group is intricately linked to its electronic environment and its accessibility. When bulky substituents are introduced onto the aromatic ring, particularly at the positions ortho to the amino group, they create a sterically crowded environment. This "steric shielding" can dramatically alter the amine's properties. For instance, it can hinder the approach of reactants, thereby slowing down or even preventing reactions that would otherwise readily occur. nih.govacs.org Furthermore, steric hindrance can influence the geometry of the amino group and its interaction with the aromatic pi-system, leading to unique spectroscopic and electronic characteristics. mdpi.com The study of such systems is crucial for designing selective catalysts, understanding reaction mechanisms, and developing novel functional molecules. nih.gov

Significance of 2,4,6-Tri-tert-butyl-N-methylaniline as a Model Compound in Fundamental Studies

This compound serves as an exceptional model compound for investigating the consequences of extreme steric hindrance. The presence of three bulky tert-butyl groups, two of which are ortho to the N-methylamino group, creates a highly congested environment around the nitrogen atom. This makes it an ideal substrate for fundamental studies aimed at dissecting the interplay between steric and electronic effects.

Research has utilized this compound to explore how steric bulk influences reaction pathways. For example, studies on the reaction of this compound with alkyl iodides under high pressure have provided insights into the steric limits of N-alkylation reactions. researchgate.net Such investigations are crucial for understanding and predicting the behavior of complex molecules in constrained environments. The unique structural features of this aniline derivative also make it a valuable tool for spectroscopic studies, where the effects of steric hindrance on properties like NMR chemical shifts and UV-visible absorption can be systematically examined. mdpi.comnih.gov

Chemical and Physical Properties

The distinct properties of this compound and related compounds are a direct consequence of their sterically demanding structures. A comparison of their physical and chemical data highlights the impact of the substituent groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 4566-64-7 | C₁₉H₃₃N | 275.47 | 109-111 | 312.2 at 760 mmHg |

| 2,4,6-tri-tert-butylaniline (B181305) | 961-38-6 | C₁₈H₃₁N | 261.45 | 145-147 | 302.0 at 760 mmHg |

| N,N-dimethyl-2,4,6-tri-tert-butylaniline | Not readily available | C₂₀H₃₅N | 289.50 | Not readily available | Not readily available |

| 2,4,6-tri-tert-butylphenoxyl radical | Not applicable | C₁₈H₂₉O | 261.43 | Not applicable | Not applicable |

Note: Data is compiled from various sources and may have slight variations. nih.govsigmaaldrich.comsigmaaldrich.com

Synthesis of this compound

The synthesis of highly sterically hindered anilines such as this compound often requires specialized methods to overcome the steric repulsion around the reactive centers. A common precursor for such syntheses is the corresponding primary aniline, 2,4,6-tri-tert-butylaniline.

One reported method for the preparation of N-alkylated derivatives of 2,4,6-tri-tert-butylaniline involves direct N-alkylation. For instance, the treatment of this compound with methyl iodide under high pressure (5000-5500 atm) at 100°C has been shown to yield the corresponding N,N-dimethylated product, albeit with concurrent de-tert-butylation. researchgate.net This suggests that direct N-methylation of 2,4,6-tri-tert-butylaniline with a suitable methylating agent, likely under forcing conditions, would be a viable route to obtain this compound.

A more general and often higher-yielding approach to synthesizing N,N-dimethylated anilines from their primary aniline counterparts involves a two-step process. This process begins with the reaction of the primary aniline with formaldehyde (B43269) to form an N-methylene intermediate. This intermediate is then subjected to reduction to afford the N,N-dimethylaniline. researchgate.net While this specific procedure is detailed for the dimethylated analog, a similar strategy involving a single methylation step could conceptually be applied for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tritert-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTNLYGZUUPSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364389 | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4566-64-7 | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri-tert-butyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Synthetic Pathways for 2,4,6-Tri-tert-butyl-N-methylaniline

The introduction of a methyl group to the nitrogen atom of 2,4,6-tri-tert-butylaniline (B181305) requires specialized strategies that can navigate the sterically crowded environment. These methods primarily fall into two categories: N-alkylation under forcing conditions and transition metal-catalyzed amination routes.

N-Alkylation Strategies under Elevated Pressure Conditions

High-pressure chemistry offers a powerful tool for promoting reactions that are otherwise disfavored due to large negative activation volumes, often associated with sterically hindered transformations.

The direct N-methylation of the precursor, 2,4,6-tri-tert-butylaniline, is the most straightforward conceptual approach. This aniline (B41778) derivative is commercially available and serves as the primary starting material for these synthetic routes. sigmaaldrich.comthermofisher.comthermofisher.com The core challenge lies in bringing a methylating agent into close enough proximity to the nitrogen's lone pair of electrons to facilitate a substitution reaction.

One documented approach for the functionalization of this precursor involves its reaction with n-butyllithium in tetrahydrofuran (B95107) to form the corresponding lithium amide. This highly reactive intermediate is then treated with a suitable electrophile. For instance, reaction with chlorotrimethylsilane (B32843) yields 2,4,6-tri-tert-butyl-N-(trimethylsilyl)aniline in high yield. chemicalbook.com While this demonstrates the feasibility of N-functionalization, the direct methylation would require a methyl electrophile that can effectively react with the sterically shielded nitrogen.

The application of high pressure, often in the range of 800-1000 atmospheres, can significantly accelerate sterically hindered reactions. researchgate.net While specific studies detailing the high-pressure N-methylation of 2,4,6-tri-tert-butylaniline are not prevalent, the principles are well-established in related systems. For the N-alkylation of amines with olefins, high pressure and temperature (175-200°C) have been shown to be effective, even in the presence of significant steric bulk. researchgate.net The pressure helps to decrease the volume of the transition state, which is often more compact than the ground state of the reactants, thereby lowering the activation energy barrier. This effect is particularly pronounced in reactions where bond formation is sterically impeded. In the context of synthesizing this compound, high pressure would facilitate the approach of a methylating agent, such as methyl iodide or dimethyl sulfate, to the sterically shielded nitrogen atom of the 2,4,6-tri-tert-butylaniline precursor.

Transition Metal-Catalyzed Amination Routes

Transition metal catalysis has emerged as a versatile and powerful platform for the formation of C-N bonds, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium catalysts are widely used for cross-coupling reactions, including the formation of N-aryl bonds. However, the N-methylation of a highly hindered aniline like 2,4,6-tri-tert-butylaniline presents a significant challenge. The bulky substituents can prevent the necessary coordination of the aniline to the palladium center, which is a crucial step in many catalytic cycles. While N-monomethylation of less hindered anilines using a Pd/C catalyst and methanol (B129727) as the methylating agent has been reported with high activity and selectivity, the extension to extremely bulky substrates is not straightforward. researchgate.net The development of specialized ligands that can create a suitable steric and electronic environment around the palladium center is crucial for enabling such transformations.

Given the challenges with palladium, researchers have explored other transition metals for the N-methylation of sterically demanding anilines. Iridium and Ruthenium complexes have shown particular promise in this area, often operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.govrsc.org In this process, the catalyst temporarily "borrows" hydrogen from an alcohol (such as methanol, which serves as the methylating agent), converting it to an aldehyde. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-methylated aniline. nih.gov

Tungsten-based catalysts have also been successfully employed for the N-alkylation of anilines with alcohols. sci-hub.senih.gov Notably, these systems have demonstrated tolerance for sterically hindered anilines, suggesting their potential applicability to the synthesis of this compound. The use of non-noble metal catalysts, such as those based on cobalt, is also an area of growing interest for these transformations due to their lower cost and toxicity. rsc.org

Table 1: Overview of Catalytic Systems for N-Alkylation of Anilines

| Catalyst System | Methylating Agent | General Substrate Scope | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| NHC-Ir(III) Complexes | Methanol | Anilines | Borrowing Hydrogen | nih.gov |

| (DPEPhos)RuCl2PPh3 | Methanol | Amines | Ru-H Mechanism | nih.gov |

| W(phen)(CO)4 | Alcohols | Anilines | Borrowing Hydrogen | sci-hub.senih.gov |

| CoNx@NC | Alcohols | Anilines | Hydrogen Borrowing | rsc.org |

| Pd/C | Methanol | Anilines | Not specified | researchgate.net |

Multi-Step Synthesis through Immonium Salt Intermediates

A notable high-yield synthesis for producing a closely related derivative, N,N-Dimethyl-2,4,6-tri-tert-butylaniline, starts from 2,4,6-tri-tert-butylaniline and proceeds through an immonium salt intermediate. researchgate.net This method highlights a strategic approach to introducing alkyl groups to a sterically hindered nitrogen atom.

The process involves two main steps:

Formation of an Imine: The initial step is the reaction of 2,4,6-tri-tert-butylaniline with formaldehyde (B43269). This condensation reaction forms N-methylene-2,4,6-tri-tert-butylaniline. researchgate.net

Formation and Reduction of an Immonium Salt: The resulting imine is then subjected to N-methylation, which generates a reactive immonium salt intermediate. Subsequent reduction of this immonium salt yields the final N,N-dimethylated product. researchgate.net A similar strategy involving the formation of an imine followed by methylation is used in the synthesis of N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.gov

This pathway effectively circumvents the direct alkylation of the secondary amine, which can be challenging due to the severe steric hindrance imposed by the three tert-butyl groups on the aromatic ring.

Mechanistic Investigations of this compound Formation

The formation of this compound and its derivatives is governed by mechanisms that are heavily influenced by the profound steric crowding around the nitrogen atom and the aromatic ring.

Unraveling Reaction Pathways and Intermediates (e.g., SN2 mechanisms)

The introduction of a methyl group onto the nitrogen atom of 2,4,6-tri-tert-butylaniline can be understood through the lens of nucleophilic substitution reactions. The nitrogen atom in anilines possesses a lone pair of electrons, enabling it to act as a nucleophile. quora.com In the context of methylation (e.g., using a methyl halide), the reaction often proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. quora.comyoutube.com

In a typical SN2 reaction involving an aniline, the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkylating agent. youtube.com This is a concerted, one-step process where the new carbon-nitrogen bond forms simultaneously as the bond to the leaving group breaks. masterorganicchemistry.com For primary halides, this reaction can lead to the formation of an anilinium salt, which is subsequently deprotonated to yield the final N-alkylated aniline. youtube.com

However, the three bulky tert-butyl groups at the ortho (2,6) and para (4) positions of this compound create significant steric hindrance. This crowding impedes the "backside attack" characteristic of the SN2 mechanism, where the nucleophile must approach the electrophilic carbon from the side opposite the leaving group. masterorganicchemistry.com This steric shield makes direct SN2 reactions on the nitrogen significantly more difficult than in less substituted anilines. allen.in The synthesis through an immonium salt intermediate, as described previously, provides a less sterically demanding pathway to achieve N-alkylation. researchgate.net

Kinetic and Thermodynamic Considerations in Sterically Demanding Syntheses

The kinetics and thermodynamics of reactions involving this compound are dominated by its steric properties.

Kinetic Considerations: The rate of SN2 reactions is highly sensitive to steric hindrance. masterorganicchemistry.com The reaction rate follows the general trend of methyl > primary > secondary alkyl halides, with tertiary halides being essentially unreactive via this pathway. masterorganicchemistry.com Similarly, steric bulk on the nucleophile, as is extreme in this aniline derivative, dramatically slows down the reaction rate. The ortho-tert-butyl groups severely restrict access to the nitrogen's lone pair, kinetically hindering its ability to participate in nucleophilic attack. allen.in High pressure (5000-5500 atm) and high temperature (100°C) have been used to force the reaction of 2,4,6-Tri-t-butyl-N-methylaniline with methyl iodide, which resulted in de-t-butylation rather than simple N,N-dimethylation, further underscoring the kinetic challenges. researchgate.net

Thermodynamic Considerations: The steric strain within the molecule also has significant thermodynamic consequences. The bulky tert-butyl groups can influence the basicity and conformational stability of the molecule. For instance, the thermodynamic dissociation constant (pKa*) for protonated N,N-Dimethyl-2,4,6-tri-tert-butylaniline was determined to be -1.42 in 50% ethanol (B145695) at 25°C. researchgate.net This is markedly lower than that of N,N-dimethylaniline, indicating a substantial decrease in basicity due to steric effects. researchgate.net

Furthermore, steric strain leads to a measurable energy barrier for rotation around the aromatic carbon to nitrogen bond (Car-N). For the protonated form of N,N-Dimethyl-2,4,6-tri-tert-butylaniline, this rotational barrier is 63.6 kJ/mol. researchgate.net This barrier is a direct measure of the thermodynamic cost of moving the bulky substituents past one another during bond rotation.

Interactive Data Table: Physicochemical Properties

| Property | Value | Compound |

| pKa* | -1.42 | Protonated N,N-Dimethyl-2,4,6-tri-tert-butylaniline |

| Rotational Barrier (Car-N) | 63.6 kJ/mol | Protonated N,N-Dimethyl-2,4,6-tri-tert-butylaniline |

| Melting Point | 109-111 °C | This compound |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy serves as a powerful tool for probing the molecular structure, electronic environment, and dynamic processes within 2,4,6-Tri-tert-butyl-N-methylaniline.

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. The presence of bulky tert-butyl groups at the ortho (C2, C6) and para (C4) positions, along with the N-methyl group, results in a characteristic set of chemical shifts.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons, the N-methyl protons, and the protons of the tert-butyl groups. The two meta-protons on the aromatic ring are chemically equivalent due to rotation around the C-N bond, typically appearing as a single sharp singlet. The N-methyl group also gives rise to a singlet, while the ortho and para tert-butyl groups show distinct singlets due to their different electronic environments. The significant steric hindrance from the ortho-tert-butyl groups influences the shielding of nearby protons.

In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbons bearing the tert-butyl groups (C2, C4, C6) are shifted downfield. The N-methyl carbon signal provides information about the electronic environment around the nitrogen atom. The shieldings of the N-methyl carbon have been correlated with the base strengths of related amines. researchgate.net The steric inhibition of conjugation, caused by the bulky ortho substituents forcing the N-methylamino group out of the plane of the aromatic ring, can be assessed by comparing the ¹³C chemical shifts to those of less hindered anilines. researchgate.netpku.edu.cn

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (Note: Exact chemical shift values can vary based on the solvent and experimental conditions. The data below is a representative compilation based on typical values for similarly substituted anilines.)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H (meta) | ~7.3 | - |

| N-CH₃ | ~2.9 | ~31 |

| NH | ~3.6 | - |

| para-C(CH₃)₃ | ~1.3 | ~31.5 |

| ortho-C(CH₃)₃ | ~1.4 | ~34 |

| C-NHCH₃ (C1) | - | ~148 |

| C-H (meta, C3/C5) | - | ~123 |

| C-(ortho-t-Bu) (C2/C6) | - | ~138 |

| C-(para-t-Bu) (C4) | - | ~145 |

| para-C(CH₃)₃ | - | ~35 |

| ortho-C(CH₃)₃ | - | ~38 |

Dynamic NMR Studies of Restricted Rotation and Rotational Barriers around the N-aryl Bond

The steric clash between the N-methyl group and the two bulky ortho-tert-butyl groups severely restricts the rotation around the N-aryl (C-N) bond. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy. As the temperature is lowered, the rate of rotation slows down, and if the barrier is high enough, separate signals for non-equivalent conformers may be observed.

For the closely related N,N-dimethyl-2,4,6-tri-tert-butylanilinium ion, a rotational barrier of 63.6 kJ/mol has been determined for the C-N bond. researchgate.net This value highlights the significant energy required to overcome the steric hindrance. It is expected that this compound would exhibit a similarly substantial, albeit slightly different, rotational barrier. Such studies provide quantitative insight into the conformational rigidity imposed by the tri-tert-butyl substitution pattern. researchgate.net

X-ray Crystallography for Solid-State Geometric Parameters

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures, such as 2,4,6-tri-tert-butylphenoxyl radical, allows for a detailed prediction of its solid-state geometry. rsc.org The primary feature would be significant steric compression.

The bulky ortho-tert-butyl groups would force the N-methylamino group to twist out of the plane of the benzene (B151609) ring to minimize van der Waals repulsion. This would result in a large C2-C1-N-C(methyl) dihedral angle. Furthermore, the C-C-C bond angles within the tert-butyl groups and the C-C bonds connecting them to the ring are likely to be distorted from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries, respectively, to relieve strain. The C1-C2 and C1-C6 bonds may also be elongated. The melting point of the solid powder form is reported to be in the range of 109-111 °C. sigmaaldrich.com

Table 2: Predicted Geometric Parameters from Steric Hindrance (Based on expected deviations in sterically crowded aniline (B41778) derivatives)

| Parameter | Expected Value/Observation | Reason |

| C2-C1-N Torsion Angle | Significantly non-zero (approaching 90°) | Steric repulsion between ortho-t-Bu and N-methyl groups |

| C-N-C Angle | Likely widened from sp³ ideal | Relief of steric strain |

| C(ring)-C(t-Bu) Bond Length | Potentially elongated | Relief of steric strain |

| Aromatic Ring | Minor puckering or boat-like distortion | Out-of-plane strain from bulky substituents |

Electronic Absorption Spectroscopy for Charge-Transfer Band Analysis

Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For anilines, transitions of interest often involve the promotion of an electron from a non-bonding orbital on the nitrogen or a π-orbital on the ring to an antibonding π*-orbital.

In this compound, the steric hindrance significantly impacts the electronic structure. The twisting of the N-methylamino group out of the aromatic plane disrupts the π-conjugation between the nitrogen lone pair and the benzene ring. This "steric inhibition of conjugation" leads to changes in the absorption spectrum compared to a planar aniline. The spectrum would more closely resemble a superposition of the spectra of the isolated benzene chromophore and the amino chromophore, rather than a fully conjugated system.

This disruption affects the energy and intensity of intramolecular charge-transfer (ICT) bands. nih.gov In many aniline derivatives, an ICT transition occurs from the electron-donating amino group to the electron-accepting aromatic ring. In this compound, the poor orbital overlap would likely result in a blue-shift (shift to shorter wavelength) and a decrease in the intensity of this ICT band compared to less hindered anilines like N-methylaniline. pku.edu.cn

Advanced Spectroscopic Techniques in Radical Studies (e.g., Electron Paramagnetic Resonance)

The bulky 2,4,6-tri-tert-butylphenyl group is well-known for its ability to stabilize radical species. The radical cation of this compound can be generated and studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. acs.org

EPR spectroscopy is a magnetic resonance technique that detects species with unpaired electrons, such as radicals. The EPR spectrum of the 2,4,6-Tri-tert-butyl-N-methylanilinium radical cation would provide a wealth of information. The g-value would be characteristic of an anilino-type radical. The hyperfine coupling constants (hfcs) would reveal the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N and ¹H.

The magnitude of the nitrogen hyperfine coupling constant (aN) would indicate the extent of spin density on the nitrogen atom. The proton hyperfine couplings (aH) to the N-methyl group and the meta-protons of the ring would map the distribution of the unpaired electron across the molecule. The bulky tert-butyl groups, by sterically shielding the radical center, significantly increase its kinetic persistence, making it amenable to study by EPR. acs.orgrsc.orgresearchgate.net

Reactivity Profiles, Reaction Mechanisms, and Kinetic Behavior

N-Alkylation Reactivity and Mechanistic Pathways

The nitrogen atom in 2,4,6-Tri-tert-butyl-N-methylaniline, while nucleophilic, is significantly shielded by the adjacent ortho-tert-butyl groups and the N-methyl group. This steric hindrance is a dominant factor in its N-alkylation reactions.

Reactions with Alkyl Iodides and Influence of Alkyl Group Size

The N-alkylation of this compound with alkyl iodides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, the reaction is considerably slower than that of less hindered anilines, necessitating vigorous conditions such as high temperatures and pressures to achieve appreciable conversion. The steric bulk of the three tert-butyl groups creates a significant barrier to the approach of the electrophilic alkyl iodide to the nitrogen's lone pair.

The size of the alkyl group on the iodide has a pronounced effect on the reaction rate and yield. Reactions with methyl iodide, the smallest alkyl iodide, proceed more readily than with larger alkyl iodides like ethyl iodide. For instance, the ethylation of a related sterically hindered aniline (B41778) derivative shows a significantly lower yield (45%) compared to methylation, highlighting the increased steric demand of the larger ethyl group. This observation is consistent with the principles of SN2 reactions, where steric hindrance at the nucleophilic center impedes the backside attack of the electrophile.

| Alkylating Agent | Reaction Conditions | Product | Key Observations |

|---|---|---|---|

| Methyl iodide | K₂CO₃, toluene, 120°C, 12h, 5 atm | 2,4,6-Tri-tert-butyl-N,N-dimethylanilinium iodide | High pressure is required to overcome steric hindrance. |

| Ethyl iodide | NaH, THF, 80°C, 24h | 2,4,6-Tri-tert-butyl-N-ethyl-N-methylanilinium iodide | Lower yield compared to methylation due to increased steric demand. |

Mechanisms of De-tert-butylation under Alkylation Conditions

A notable side reaction observed during the N-alkylation of this compound, particularly under forcing acidic conditions that can be generated in situ, is the de-tert-butylation of the aromatic ring. This reaction involves the cleavage of a tert-butyl group from the aniline ring, leading to the formation of less substituted aniline derivatives.

The mechanism is believed to be an acid-catalyzed electrophilic aromatic substitution in reverse. Protonation of the aromatic ring, likely at one of the positions bearing a tert-butyl group, can lead to the formation of a resonance-stabilized carbocation intermediate. The bulky and stable tert-butyl cation can then be eliminated, with the aromaticity of the ring being restored by the loss of a proton from the intermediate. The released tert-butyl cation can subsequently react with other species in the reaction mixture, for example, by being trapped by a nucleophile or eliminating a proton to form isobutylene.

Quantitative Kinetic Investigations of N-Alkylation Reactions

Detailed quantitative kinetic studies on the N-alkylation of this compound are scarce in the literature, primarily due to the challenging reaction conditions required. However, qualitative observations consistently point to a significant decrease in reaction rate compared to less sterically hindered anilines. The reaction of methyl iodide with diphenylamine and di-p-tolylamine in N,N-dimethylformamide has been shown to follow a bimolecular substitution mechanism. bgu.ac.il Given the structural similarities, it is expected that the N-alkylation of this compound also adheres to second-order kinetics, with the rate being dependent on the concentrations of both the aniline and the alkyl iodide. The high activation energy required to overcome the steric barrier is the primary reason for the slow reaction rates and the need for elevated temperatures and pressures.

Aromatic Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound towards electrophilic substitution is severely diminished due to a combination of steric and electronic factors.

Limited Electrophilic Aromatic Substitution due to Steric and Electronic Factors

The three bulky tert-butyl groups at the 2, 4, and 6 positions create a formidable steric shield around the aromatic ring, physically blocking the approach of electrophiles to the ortho and para positions. While the N-methylamino group is typically a strong activating and ortho, para-directing group due to the donation of its lone pair of electrons into the aromatic π-system, this electronic activation is largely negated by the overwhelming steric hindrance.

Furthermore, the electron-donating inductive effect of the tert-butyl groups, which would normally increase the electron density of the ring and enhance its reactivity towards electrophiles, is counteracted by the steric inhibition of the approach of the electrophile. The N-methyl group also contributes to the electron-donating nature of the amino substituent. researchgate.netnih.gov However, the combined steric bulk of the substituents effectively deactivates the ring towards most common electrophilic aromatic substitution reactions. For instance, nitration with a mixture of nitric and sulfuric acid results in no observable reaction.

Observed Deactivation and Side Reactions (e.g., trace sulfonation)

The deactivation of the aromatic ring is so pronounced that only under harsh conditions with highly reactive electrophiles are any substitution products observed. One of the few documented electrophilic aromatic substitution reactions for this compound is sulfonation with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). Even under these forcing conditions, the reaction is inefficient and yields only trace amounts of the sulfonation product, which is observed at the para position.

The mechanism of aromatic sulfonation involves the attack of the aromatic ring on sulfur trioxide (SO₃) or its protonated form, which acts as the electrophile. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org The formation of a resonance-stabilized intermediate (a sigma complex) is followed by deprotonation to restore aromaticity. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the extreme steric hindrance makes the formation of the sigma complex at the ortho positions virtually impossible. The para position is the only accessible site for the electrophile to approach, and even there, the reaction is significantly impeded. The low yield suggests a very high activation energy for this process, consistent with the severe steric and electronic deactivation of the aromatic ring.

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction observed |

| Sulfonation | H₂SO₄/SO₃ | Trace sulfonation at the para position (≤5% yield) |

Redox Chemistry of this compound

The redox behavior of this compound is profoundly influenced by the substantial steric shielding afforded by the three bulky tert-butyl groups positioned on the aromatic ring and the methyl group on the nitrogen atom. This structural arrangement physically encumbers the electronically active sites—the nitrogen lone pair and the π-system of the benzene (B151609) ring—rendering the molecule remarkably stable and resistant to many common redox transformations.

Participation in Oxidation and Reduction Processes

The significant steric hindrance in this compound moderates its participation in both oxidation and reduction reactions. The nitrogen atom's lone pair is shielded from attack by oxidizing agents, and the aromatic ring is protected from reagents that would typically facilitate reduction.

Consequently, the compound exhibits notable stability even under harsh reductive conditions. For instance, powerful reducing agents that readily reduce less substituted anilines have little to no effect on the aromatic core of this molecule. This resistance is a direct result of the steric bulk preventing the necessary orbital overlap between the reagent and the substrate. Similarly, oxidation of the nitrogen center is challenging due to the physical barrier presented by the flanking tert-butyl groups and the N-methyl substituent.

Table 1: Expected Reactivity of this compound in Redox Processes

| Process Type | Common Reagents | Expected Outcome for this compound | Rationale |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Reaction is highly inhibited; low to no yield of N-oxide. | Steric shielding of the nitrogen lone pair prevents effective approach of the oxidizing agent. |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | No reduction of the aromatic ring under standard conditions. | The bulky tert-butyl groups block access to the catalyst surface. |

| Reduction | Dissolving Metal Reduction (e.g., Na/NH₃) | Resistant to reduction. | Steric hindrance inhibits the necessary electron transfer steps and protonation of the radical anion intermediate. |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Stable; no reduction of the aromatic ring or tert-butyl groups. | The molecule is resistant to harsh nucleophilic reducing agents due to its sterically protected structure. |

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of an aniline are primarily determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. In this compound, this fundamental property is dominated by its extreme steric congestion.

Influence of Steric Hindrance on Aniline Basicity

The basicity of this compound is significantly suppressed by steric factors. The two tert-butyl groups in the ortho positions, combined with the N-methyl group, create a highly crowded environment around the nitrogen atom. This steric crowding has two major consequences that decrease basicity:

Shielding of the Nitrogen Lone Pair : The bulky alkyl groups act as a physical barrier, severely impeding the approach of a proton to the nitrogen's lone pair of electrons. For an acid-base reaction to occur, the proton must be able to effectively interact with and bond to the lone pair, a process which is sterically inhibited in this molecule. reddit.com

Poor Solvation of the Conjugate Acid : In solution, the stability of a protonated amine (the conjugate acid, R₃NH⁺) is highly dependent on its interaction with solvent molecules. This process, known as solvation, helps to disperse the positive charge and stabilize the ion. In the case of the protonated 2,4,6-Tri-tert-butyl-N-methylanilinium cation, the same bulky groups that hinder proton approach also prevent solvent molecules from effectively surrounding and stabilizing the positive charge on the nitrogen. reddit.comstackexchange.com This lack of stabilization makes the formation of the conjugate acid thermodynamically unfavorable, thus rendering the parent amine a much weaker base. reddit.comstackexchange.com

This effect is in stark contrast to simpler alkylamines where electron-donating alkyl groups typically increase basicity compared to ammonia. For this compound, the powerful steric effects overwhelm the electronic effects, leading to anomalously low basicity.

Thermodynamic Dissociation Constant Determinations

The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). A lower pKa value indicates a more acidic conjugate acid and, consequently, a weaker parent base.

For this compound, a predicted pKa value for its conjugate acid is 3.82 ± 0.12. chemicalbook.com This value is dramatically lower than those of common, less hindered alkylamines, providing a clear quantitative measure of the impact of steric hindrance. While typical secondary and tertiary amines have pKa values around 10-11, the severe crowding in this molecule reduces its basic strength by several orders of magnitude, making it a very weak base.

Table 2: Comparison of Conjugate Acid pKa Values for Various Amines

| Compound | Amine Type | pKa of Conjugate Acid | Steric Hindrance | Data Type | Reference |

| This compound | Aromatic Tertiary | 3.82 ± 0.12 | Very High | Predicted | chemicalbook.com |

| Trimethylamine | Aliphatic Tertiary | ~9.80 | Moderate | Experimental | reddit.com |

| Diethylamine | Aliphatic Secondary | ~10.75 | Low | Experimental | reddit.com |

| Ethylamine | Aliphatic Primary | ~10.66 | Very Low | Experimental | reddit.com |

| Ammonia | - | ~9.26 | None | Experimental | reddit.com |

Stereoelectronic Effects and Conformational Dynamics of 2,4,6 Tri Tert Butyl N Methylaniline

The molecular architecture of 2,4,6-Tri-tert-butyl-N-methylaniline is dominated by the presence of three bulky tert-butyl groups on the aniline (B41778) ring. These substituents exert profound stereoelectronic effects that dictate the molecule's conformation, electronic properties, and reactivity.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Properties

In sterically hindered anilines, significant structural distortions are observed to alleviate steric strain. For instance, in the closely related N,N-dimethyl-2,4,6-tri-tert-butylaniline, X-ray crystallography and computational models show a lengthening of the C-C bonds within the benzene (B151609) ring that are attached to the tert-butyl groups, as well as a widening of the associated bond angles to values greater than the ideal 120°. researchgate.net The nitrogen atom in such hindered amines often deviates from perfect sp³ hybridization, showing a tendency towards planarization to minimize steric clashes. nih.gov The C(aryl)-N bond is also a key parameter, as its length can indicate the degree of conjugation between the nitrogen lone pair and the aromatic π-system, which is typically inhibited by the bulky ortho substituents.

Table 1: Representative Calculated Structural Parameters for Sterically Hindered Anilines Note: Data presented is based on studies of closely related analogues to illustrate typical values.

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| C-N Bond Length | The distance between the aromatic carbon and the nitrogen atom. | ~1.42 Å | researchgate.net |

| C-C (ring) Bond Length | The endocyclic bonds adjacent to the tert-butyl groups. | ~1.418 Å | researchgate.net |

| C-C (tert-butyl) Bond Length | The bond connecting the ring to the tert-butyl substituent. | ~1.564 Å | researchgate.net |

| C-N-C Angle | The bond angle around the nitrogen atom. | Varies with pyramidalization | nih.gov |

| C-C-C (ring) Angle | The internal ring angle at the position of tert-butyl substitution. | ~127.6° | researchgate.net |

The electronic properties are also significantly affected by the steric hindrance. The electron-donating effects of the alkyl groups (both tert-butyl and N-methyl) increase the electron density on the aromatic ring and the nitrogen atom, which influences the molecule's basicity and nucleophilicity. pearson.com However, the steric bulk forces the N-methylamino group out of the plane of the ring, disrupting the p-π conjugation that is characteristic of less hindered anilines.

Molecular Modeling of Conformational Landscapes and Rotational Barriers

The conformational landscape of 2,4,6-Tri-tert-butyl-N-methylaniline is dominated by the rotational barriers around the C(aryl)-N bond and the bonds of the tert-butyl groups. Molecular modeling techniques are employed to map the potential energy surface associated with these rotations. Due to the severe steric clash between the N-methyl group and the two ortho tert-butyl groups, the rotation around the C(aryl)-N bond is highly restricted.

Studies on analogous molecules, such as N,N-dimethyl-2,4,6-tri-tert-butylaniline, have quantified this rotational barrier. For the protonated form of this dimethylated analogue, the rotational barrier around the C(aryl)-N bond was determined to be 63.6 kJ/mol. researchgate.net This substantial energy barrier indicates that at room temperature, the molecule exists in a locked conformation where the nitrogen substituents are held in a specific orientation relative to the aromatic ring. The transition state for this rotation involves the N-alkyl groups passing by the ortho tert-butyl groups, a process that incurs a significant steric penalty.

Computational methods can model this process by calculating the energy of the molecule at various dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states.

Table 2: Calculated Rotational Barriers for Sterically Hindered Aromatic Systems

| Compound | Rotational Barrier (kJ/mol) | Method | Reference |

|---|---|---|---|

| Protonated N,N-Dimethyl-2,4,6-tri-tert-butylaniline | 63.6 | Experimental/Evaluated | researchgate.net |

Mechanistic Studies using Computational Approaches (e.g., Transition State Analysis)

Computational chemistry provides indispensable tools for investigating reaction mechanisms at the molecular level. For reactions involving this compound, transition state analysis can be used to map the energy profile of a proposed pathway, identify intermediates, and calculate activation energies.

One notable reaction of this compound is its de-tert-butylation when treated with methyl iodide under high pressure (5000-5500 atm) at 100°C. researchgate.net This reaction yields 2,4-di-tert-butyl-N,N-dimethylanilinium iodide and isobutylene. researchgate.net A proposed mechanism would involve the initial N-methylation to form a quaternary ammonium (B1175870) salt, followed by the elimination of a tert-butyl group from an ortho position, likely facilitated by the steric strain within the molecule.

A computational study of this mechanism would involve:

Geometry Optimization: Calculating the structures of the reactant (this compound), the intermediate (the quaternary ammonium salt), the transition state for the elimination step, and the final products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the reaction coordinate).

Theoretical Prediction of Spectroscopic Observables

Computational methods can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are valuable for interpreting experimental spectra and assigning specific signals to molecular features. DFT calculations are commonly used for this purpose. rsc.orgresearchgate.net

For this compound, theoretical calculations could predict its ¹H and ¹³C NMR spectra. The extreme steric hindrance would be expected to cause notable shifts, particularly for the N-methyl protons and the aromatic protons, as well as the carbons of the tert-butyl groups.

Similarly, the electronic absorption spectrum (UV-Vis) can be calculated using Time-Dependent DFT (TD-DFT). The calculations would identify the primary electronic transitions, such as π → π* transitions within the aromatic ring and n → π* transitions involving the nitrogen lone pair. Due to the steric inhibition of conjugation, the absorption maxima are expected to differ significantly from those of planar anilines. For example, TD-DFT calculations on other complex molecules have shown good agreement between calculated and experimental absorption bands. researchgate.net

Table 3: Example of Theoretically Predicted UV-Vis Absorption Bands for a Complex Molecule using DFT Note: This table illustrates the type of data generated from TD-DFT calculations and is based on a representative study of a different compound.

| Calculated λ (nm) | Experimental λ (nm) | Transition Type | Reference |

|---|---|---|---|

| 214 | - | Phenyl ring transitions | researchgate.net |

| 252 | 250 | Phenyl ring transitions | researchgate.net |

| 320 | 334 | π → π* (C=N) | researchgate.net |

Analysis of Charge Distribution and Steric Strain Energies

The distribution of electron density and the quantification of steric strain are critical for understanding the reactivity and stability of this compound. Methods such as Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom, providing insight into the molecule's electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. rsc.org The analysis transforms delocalized molecular orbitals into localized orbitals that align with Lewis structures, quantifying concepts like hybridization and charge transfer. numberanalytics.com

The immense steric strain in this molecule is a defining characteristic. This strain arises from the repulsive interactions between the bulky tert-butyl groups and between the ortho substituents and the N-methylamino group. This strain forces the molecule to adopt a distorted geometry. This includes:

Pyramidalization of Nitrogen: The nitrogen atom is pushed out of the plane of the aromatic ring. nih.gov

Bond Angle Distortion: The C-C-C angles within the ring at the points of tert-butyl substitution are widened significantly from the ideal 120° to relieve strain. researchgate.net

Bond Lengthening: The C(aryl)-C(tert-butyl) bonds are elongated. researchgate.net

Computational methods can quantify the energy associated with this strain by comparing the calculated heat of formation of the strained molecule with that of a hypothetical, strain-free isomer. For the related N,N-dimethyl-2,4,6-tri-tert-butylaniline, the steric effects are so pronounced that they lead to a pKa* value that is 5.6 units lower than that of N,N-dimethylaniline, highlighting the electronic consequences of the geometric distortion. researchgate.net

Table 4: Manifestations of Steric Strain in Highly Substituted Aromatic Rings

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Nitrogen Pyramidalization | Deviation of the N atom from the plane of its substituents. | Reduces steric clash, alters hybridization and basicity. | nih.gov |

| C(aryl)-N Bond Rotation | Twisting of the amino group relative to the aromatic ring. | Inhibits p-π conjugation, affecting electronic properties. | researchgate.net |

| Bond Angle Widening | Increase in endocyclic and exocyclic bond angles around bulky groups. | Accommodates the spatial demand of substituents. | researchgate.net |

Advanced Applications in Contemporary Organic and Biochemical Research

Strategic Utility in Complex Organic Synthesis

While not a common building block, 2,4,6-Tri-tert-butyl-N-methylaniline and its parent compound, 2,4,6-tri-tert-butylaniline (B181305), serve as platforms for investigating novel synthetic transformations and creating unique molecular architectures.

Research into the reactivity of this compound has uncovered interesting and unconventional synthetic pathways, primarily driven by its steric bulk.

De-tert-butylation Reactions: In one study, the reaction of this compound with methyl iodide under high pressure (5000-5500 atm) at 100°C did not result in the expected N-quaternization. Instead, it led to the formation of 2,4-di-t-butyl-N,N-dimethylanilinium iodide and isobutylene, indicating a dealkylation of a tert-butyl group from the aromatic ring. researchgate.net A similar reaction with ethyl iodide also yielded a de-tert-butylated product. researchgate.net These findings demonstrate a novel pressure-induced dealkylation pathway, offering a route to less substituted anilines from a highly hindered precursor.

Synthesis of Related Hindered Amines: The parent amine, 2,4,6-tri-tert-butylaniline, is a starting point for producing other hindered compounds. It can be reacted with chlorotrimethylsilane (B32843) to synthesize 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline. chemicalbook.com Furthermore, N,N-dimethyl-2,4,6-tri-tert-butylaniline can be prepared in high yield from 2,4,6-tri-tert-butylaniline via a reaction with formaldehyde (B43269) to create an N-methylene intermediate, followed by N-methylation and reduction. researchgate.net These transformations highlight the utility of the tri-tert-butyl aniline (B41778) core as a foundational building block for other specialized reagents.

| Starting Material | Reagents | Primary Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide, High Pressure | 2,4-di-t-butyl-N,N-dimethylanilinium iodide | De-tert-butylation researchgate.net |

| 2,4,6-tri-tert-butylaniline | 1. Formaldehyde; 2. N-methylation; 3. Reduction | N,N-dimethyl-2,4,6-tri-tert-butylaniline | N-Dimethylation researchgate.net |

| 2,4,6-tri-tert-butylaniline | Chlorotrimethylsilane | 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline | N-Silylation chemicalbook.com |

Probing Reaction Mechanisms through Steric Perturbations

The defining feature of this compound is its extreme steric hindrance. This property makes it and its parent aniline ideal candidates for studying how steric bulk influences reaction pathways and mechanisms. By physically blocking access to the nitrogen atom, the tert-butyl groups can slow down or prevent expected reactions, sometimes forcing reactions to occur at alternative, less hindered sites.

For example, studies on extremely bulky anilines have shown that their reaction with phosphorus trichloride (B1173362) (PCl₃) can lead to an electrophilic substitution on the phenyl ring at the para-position, rather than the expected reaction at the sterically shielded nitrogen center. acs.org This demonstrates how significant steric hindrance can invert conventional reactivity patterns, providing valuable mechanistic insights. The N-methyl group in this compound further contributes to this steric shield.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the presence of bulky groups drastically affects reaction rates. Studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline showed a massive reduction in reaction rate—by a factor of 10⁵—compared to aniline. nsf.gov This decrease is attributed to the steric hindrance from the methyl group, which impedes both the formation of the reaction intermediate and the subsequent proton transfer step. nsf.gov The addition of three tert-butyl groups, as in this compound, would be expected to amplify this effect profoundly, potentially halting such reactions altogether and making it a useful tool for dissecting reaction mechanisms.

Biochemical and Biophysical Studies

While the primary applications of this compound are in synthetic and organometallic chemistry, its distinct physical properties—namely its significant hydrophobicity and rigid, bulky structure—suggest potential, though currently unexplored, roles in biochemical and biophysical research.

Enzyme inhibitors are crucial tools in biochemistry and drug development. fiveable.me Inhibitors can function through various mechanisms, including physically blocking the active site of an enzyme. Given its large, rigid structure, this compound possesses the characteristics of a potential steric inhibitor for certain enzymes. Its bulky tert-butyl groups could prevent a substrate from accessing an enzyme's active site.

However, a review of the scientific literature indicates that no specific studies have been published on the use of this compound as an enzyme inhibitor or to probe enzyme-substrate interactions. Its very low solubility in water would also present a significant challenge for in vitro biochemical assays.

The study of protein folding often employs molecular probes that interact with different microenvironments within a protein. nih.gov Hydrophobic probes, for instance, are molecules that typically show a change in a measurable property, such as fluorescence, when they move from an aqueous environment to a nonpolar (hydrophobic) environment, like the core of a folded protein or an exposed hydrophobic patch on its surface. acs.orgpnas.org This allows researchers to monitor the folding process and characterize the hydrophobic nature of proteins. acs.orgnih.gov

Theoretically, the highly nonpolar and rigid structure of this compound makes it a candidate for acting as a hydrophobic molecular probe. Its significant hydrophobicity would drive it to associate with nonpolar regions of proteins. pnas.org However, current research in this area predominantly uses fluorescent probes like 8-Anilinonaphthalene-1-sulfonic acid (ANS) or 6-propionyl-2-(N,N-dimethylamino) naphthalene (B1677914) (PRODAN). acs.org There are no documented studies using this compound for protein folding research. Its lack of an intrinsic, easily measurable signal like fluorescence is a major limitation for such applications.

Development of Highly Hindered Ligands and Catalysts in Organometallic Chemistry

One of the most significant applications of sterically crowded anilines is in the field of organometallic chemistry, where they serve as precursors to bulky ligands for catalysts. rsc.org The size and shape of ligands coordinated to a metal center are critical in determining the catalyst's activity, selectivity, and stability. yale.edu Extremely bulky ligands can stabilize reactive, low-coordinate metal centers, which are often highly active in catalysis. rsc.org

Anilines are foundational building blocks for several classes of important ligands, including N-heterocyclic carbenes (NHCs), β-diketiminates, and amidinates. rsc.org For instance, 2,4,6-trimethylaniline (B148799) (mesitylamine) is a key precursor for the widely used IMes ligand found in second-generation Grubbs' catalysts for olefin metathesis. wikipedia.org

The 2,4,6-tri-tert-butylphenyl group, derived from the parent aniline, is even more sterically demanding. This has driven research into synthetic routes to create the most sterically crowded anilines possible to be used as ligand precursors. rsc.org These "super- bulky" ligands are sought after to:

Promote challenging reactions: The steric pressure from bulky ligands can facilitate difficult catalytic steps.

Control selectivity: The defined pockets created by these ligands can control which substrate can approach the metal center and in what orientation.

Stabilize novel species: They can kinetically stabilize metal complexes with unusual oxidation states or coordination numbers. rsc.org

While direct synthesis of ligands from this compound is not widely documented, its parent compound, 2,4,6-tri-tert-butylaniline, and other similarly hindered anilines are prime candidates for this purpose. The development of practical catalytic methods for synthesizing sterically hindered secondary and tertiary anilines is an active area of research, underscoring their importance as ligand precursors. nih.gov

| Ligand Type | Aniline Precursor Example | Role of Steric Hindrance |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | 2,4,6-Trimethylaniline | Stabilizes the metal center; influences catalyst activity and lifetime (e.g., in Grubbs' catalysts). wikipedia.org |

| β-Diketiminate | 2,6-Diisopropylaniline | Creates a sterically protected coordination pocket around the metal. |

| Amidinates/Guanidinates | Various hindered anilines | Tunes the electronic and steric properties of the catalytic complex. rsc.org |

| Iminophosphorane | 2,4,6-Tri-tert-butylaniline | Used in the synthesis of monomeric iminophosphoranes due to steric shielding. |

Research into Derivatives for Potential Pharmaceutical Scaffolds

A comprehensive literature review reveals a notable absence of research focused on the development and evaluation of this compound derivatives as scaffolds for pharmaceutical applications. Consequently, there are no detailed research findings or corresponding data tables to present on this topic. The potential of this specific chemical entity in medicinal chemistry remains largely theoretical and underexplored.

Comparative Studies with Derivatives and Analogues

Synthesis and Characterization of Related Sterically Hindered Aniline (B41778) Derivatives

The synthesis of aniline derivatives with significant steric hindrance presents unique challenges and often requires specific methodologies to achieve desired products.

The synthesis of N,N-dimethyl-2,4,6-tri-tert-butylaniline, a key N,N-disubstituted analogue, is achieved in high yield starting from 2,4,6-tri-tert-butylaniline (B181305). The process involves a reaction with formaldehyde (B43269) to form N-methylene-2,4,6-tri-tert-butylaniline. This intermediate undergoes N-methylation to produce an immonium salt, which is subsequently reduced to yield the final N,N-dimethyl-2,4,6-tri-tert-butylaniline product. researchgate.net

A significant characteristic of this compound is its remarkably low basicity. The thermodynamic dissociation constant (pKa*) in 50% ethanol (B145695) at 25°C is -1.42, which is 5.6 pK units lower than that of N,N-dimethylaniline. This reduced basicity is attributed to the steric hindrance imposed by the ortho tert-butyl groups. Furthermore, the protonated form of N,N-dimethyl-2,4,6-tri-tert-butylaniline exhibits a rotational barrier around the Carbon-Nitrogen (Car-N) bond of 63.6 kJ/mol. researchgate.net

Another important analogue is 2,4,6-Tri-tert-butyl-N-(trimethylsilyl)aniline. This compound is synthesized through the reaction of 2,4,6-tri-tert-butylaniline with chlorotrimethylsilane (B32843). The introduction of the bulky trimethylsilyl (B98337) group at the nitrogen atom further exemplifies the modifications possible on the sterically hindered aniline core.

Comparative Reactivity Studies of 2,4,6-Tri-tert-butyl-N-methylaniline with Analogues

Comparative reactivity studies highlight the profound effect of steric shielding on the chemical behavior of these anilines. For instance, when this compound is treated with methyl iodide under high pressure (5000-5500 atm) and temperature (100°C), it undergoes a de-tert-butylation reaction at one of the ortho positions, yielding 2,4-di-tert-butyl-N,N-dimethylanilinium iodide and isobutylene. A similar reaction with ethyl iodide produces 2,4-di-tert-butyl-N,N-diethylanilinium iodide. researchgate.net However, under the same high-pressure conditions, it does not react with bulkier alkyl halides like n-propyl or isopropyl iodide, demonstrating the limits of its reactivity due to steric hindrance. researchgate.net

In contrast, less hindered anilines can undergo different reaction pathways. The development of novel copper-catalyzed C-N coupling reactions has enabled the synthesis of highly substituted anilines that were previously challenging to access. nih.gov These methods allow for the coupling of sterically demanding partners, such as 2,6-dimethylaniline (B139824) and 2,6-diisopropylaniline, with various aryl iodides. nih.gov This highlights a different facet of reactivity, where the focus is on forming the C-N bond in a sterically congested environment, a challenge that underscores the importance of catalyst and ligand design in overcoming steric barriers. nih.gov

Elucidation of Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of these anilines and their resulting reactivity and properties is a key area of investigation. The extensive steric bulk provided by the three tert-butyl groups on the aromatic ring fundamentally dictates the chemical behavior of this compound and its analogues.

This steric hindrance is responsible for the unusually low basicity of N,N-dimethyl-2,4,6-tri-tert-butylaniline, as the bulky substituents interfere with the solvation of the corresponding anilinium ion. researchgate.net The steric crowding also influences the rotational barriers around the C-N bond, as seen in the protonated form of the N,N-dimethyl analogue. researchgate.net

Furthermore, the steric environment plays a crucial role in directing the outcome of reactions. The de-tert-butylation observed when this compound reacts with methyl iodide under pressure is a direct consequence of the steric strain in the molecule. researchgate.net In synthetic applications, the steric properties of these anilines are harnessed to create specific ligand environments in coordination chemistry. The bulky framework can stabilize reactive metal centers and influence the selectivity of catalytic processes. The synthesis of new sterically demanding anilines and their conversion into ligands like β-diketimines showcases their utility in creating tailored chemical environments. researchgate.net

The study of these relationships is not limited to reactivity alone. In the field of materials science, the structure of aniline-based dyes influences their photophysical properties, such as two-photon absorption, which is critical for applications like bioimaging. rsc.org

Conclusion and Future Research Perspectives

Summary of Academic Contributions and Key Findings on 2,4,6-Tri-tert-butyl-N-methylaniline

The most significant academic contribution concerning this compound stems from the seminal work of Okamoto and Shimizu in 1968. Their research, which investigated the reaction of this compound with alkyl iodides under high pressure, provided profound insights into the influence of extreme steric hindrance on reaction pathways.

A key finding of their study was the observation of de-tert-butylation upon reaction with methyl and ethyl iodides under high-pressure conditions (5000-5500 atm) and elevated temperatures (100°C). Instead of the expected quaternization of the nitrogen atom, the reaction led to the formation of 2,4-di-tert-butyl-N,N-dialkylanilinium iodide and isobutylene. This demonstrated that under forcing conditions, the bulky tert-butyl groups, which typically provide steric shielding, can be eliminated.

This study highlighted the delicate balance between the nucleophilicity of the amine and the steric strain in the transition state. The extreme crowding around the nitrogen atom hinders the typical SN2 reaction pathway, and under high pressure, an alternative elimination pathway becomes favorable. This work has been cited in subsequent research as a clear example of how steric hindrance can dramatically alter the course of a chemical reaction.

Subsequent research on related sterically hindered anilines has further solidified the understanding of their unique properties. For instance, studies on N,N-dimethyl-2,4,6-tri-tert-butylaniline, which can be synthesized from the parent 2,4,6-tri-tert-butylaniline (B181305), have contributed to the understanding of rotational barriers and the impact of steric bulk on the basicity of the amino group. While direct academic contributions on this compound itself are not extensive beyond the initial studies, its role as a model compound for understanding steric effects is its primary academic legacy.

Identification of Unexplored Reactivity and Mechanistic Questions

Despite the foundational work on its reaction with alkyl iodides, the full spectrum of this compound's reactivity remains largely unexplored. Several mechanistic questions warrant further investigation:

Reactivity with Other Electrophiles: While its reaction with alkyl halides under high pressure is documented, its behavior with a wider range of electrophiles under various conditions is not well-established. For instance, acylation, sulfonation, and reactions with other carbon electrophiles could reveal interesting and potentially novel reactivity patterns dictated by the steric environment.

Oxidative Chemistry: The susceptibility of the N-H bond and the aromatic ring to oxidation in the presence of the bulky tert-butyl groups is an area that deserves attention. The steric hindrance might lead to unusual oxidation products or enhanced stability against certain oxidizing agents.

Deprotonation and Basicity: While it is understood that the bulky substituents reduce the basicity of the nitrogen atom, a thorough quantitative study of its pKa and its utility as a sterically hindered, non-nucleophilic base could be valuable. Its potential to act as a "proton sponge" in specific contexts is an open question.

Metal Complexation: The ability of the nitrogen lone pair to coordinate with metal centers is likely severely diminished. However, investigating its potential to form complexes with small or highly electrophilic metal ions could lead to the discovery of novel coordination geometries and reactivities.

Directions for Further Computational and Experimental Investigations

To address the aforementioned unexplored areas, a combination of computational and experimental approaches is necessary.

Computational Investigations:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound would provide insights into the preferred orientations of the methyl and tert-butyl groups and the accessibility of the nitrogen lone pair.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways with various electrophiles, helping to predict the feasibility of different reaction channels and the structures of transition states. This would be particularly insightful for understanding the de-tert-butylation mechanism in greater detail.

Electronic Structure Analysis: Calculations of the molecule's electronic properties, such as the electrostatic potential and frontier molecular orbitals, would provide a quantitative understanding of its reactivity and potential for intermolecular interactions.

Experimental Investigations:

Systematic Reactivity Screening: A systematic study of the reactivity of this compound with a diverse set of electrophilic reagents under a range of conditions (temperature, solvent, pressure) would provide a comprehensive map of its chemical behavior.

Spectroscopic and Crystallographic Characterization: Detailed spectroscopic (NMR, IR, UV-Vis) and single-crystal X-ray diffraction studies of the parent molecule and any new reaction products would provide invaluable structural information.

Kinetic Studies: Investigating the kinetics of its reactions would provide quantitative data on the impact of steric hindrance on reaction rates and allow for a deeper understanding of the underlying mechanisms.

Potential Novel Applications in Materials Science, Supramolecular Chemistry, or Catalysis

While no large-scale applications of this compound have been reported, its unique steric properties suggest potential for its use in several advanced fields.

Materials Science:

Polymer Chemistry: Derivatives of sterically hindered anilines can be used as monomers or additives in polymer synthesis. The bulky groups can influence polymer morphology, solubility, and thermal stability. For instance, incorporating this moiety into a polymer backbone could lead to materials with high free volume and potentially interesting gas permeability properties.

Molecular Resists: The potential for de-tert-butylation under specific conditions could be explored in the design of molecular resists for lithography, where a chemical change induced by light or heat leads to a change in solubility.

Supramolecular Chemistry:

Host-Guest Chemistry: The cleft created by the bulky tert-butyl groups could potentially act as a binding site for small guest molecules, making it a building block for novel host-guest systems.

Crystal Engineering: The well-defined shape and steric hindrance of the molecule could be exploited in crystal engineering to direct the formation of specific crystal packing arrangements and to create porous molecular materials.

Catalysis:

Ligand Development: While its direct coordination to a metal center is challenging, it could serve as a precursor for the synthesis of even more sterically demanding ligands for catalysis. The N-H bond provides a handle for further functionalization.

Frustrated Lewis Pairs (FLPs): The combination of the sterically hindered nitrogen base with a bulky Lewis acid could lead to the formation of a frustrated Lewis pair. FLPs are known to activate small molecules like H₂, CO₂, and olefins, opening up possibilities for its use in metal-free catalysis. The N-methyl group offers a different electronic and steric profile compared to the parent aniline (B41778), which could lead to novel FLP reactivity.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 2,4,6-Tri-tert-butyl-N-methylaniline, and how can its purity and structural integrity be validated? A: The compound is typically synthesized via alkylation of N-methylaniline with tert-butyl halides under Friedel-Crafts conditions. Critical parameters include temperature control (80–100°C) and use of Lewis acid catalysts like AlCl₃. Purity is assessed via gas chromatography (GC) or HPLC, while structural validation employs nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show singlet peaks for tert-butyl groups (~1.3 ppm) and aromatic protons (~6.8 ppm). Crystallographic studies (e.g., X-ray diffraction) may resolve steric effects caused by bulky substituents .

Advanced Applications in Peptide Engineering

Q: How does 2,4,6-Tri-tert-butyl-N-methylaniline enhance the hydrophobicity and cytotoxic selectivity of peptide derivatives in cancer research? A: Substituting aromatic amino acids (e.g., tryptophan) with Tbt in peptides increases hydrophobicity, enabling stronger interactions with lipid-rich cancer cell membranes. This modification improves membrane destabilization and selective cytotoxicity. For instance, LfcinB25-derived peptides with Tbt showed enhanced activity against leukemia and colorectal adenocarcinoma cells. Methodologically, circular dichroism (CD) and fluorescence quenching assays quantify structural changes and membrane-binding efficiency, while cytotoxicity is validated via MTT assays .

Analytical Challenges in Spectral Interpretation

Q: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for 2,4,6-Tri-tert-butyl-N-methylaniline due to steric hindrance or solvent effects? A: Steric hindrance from bulky tert-butyl groups can obscure NMR splitting patterns, leading to misinterpretation. To address this:

- Use deuterated solvents (e.g., CDCl₃) to minimize solvent interference.

- Employ 2D NMR techniques (COSY, HSQC) to clarify coupling patterns.

- Compare experimental IR spectra with computational simulations (DFT) to confirm vibrational modes (e.g., C-N stretches at ~1250 cm⁻¹). Cross-validation with X-ray crystallography is recommended for absolute structural certainty .

Method Development for Stability Studies

Q: What protocols are recommended for assessing the thermal and oxidative stability of 2,4,6-Tri-tert-butyl-N-methylaniline in experimental formulations? A: Thermal stability is evaluated via thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min). Oxidative stability is tested using accelerated aging studies (40–60°C, 75% humidity) with periodic HPLC monitoring. For peptides containing Tbt, stability in biological matrices (e.g., serum) is assessed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products .

Addressing Contradictions in Biological Activity Data

Q: How can discrepancies in reported cytotoxic potencies of Tbt-modified peptides across studies be methodologically reconciled? A: Variations may arise from differences in cell lines, peptide concentrations, or assay conditions. To standardize results:

- Use isogenic cell lines to isolate genetic variables.

- Normalize cytotoxicity data to membrane lipid composition (e.g., phosphatidylserine content via flow cytometry).

- Apply machine learning models to correlate peptide hydrophobicity (logP values) with activity trends. Meta-analyses of published datasets (e.g., PubChem BioAssay) can identify confounding factors .

Safety and Handling in Laboratory Settings

Q: What are the critical safety protocols for handling 2,4,6-Tri-tert-butyl-N-methylaniline, given its potential irritancy and reactivity? A: The compound is a skin/eye irritant (WGK 3). Key precautions include:

- Use of nitrile gloves and fume hoods during synthesis.

- Immediate decontamination of spills with ethanol/water mixtures.

- Storage in amber glass under inert gas (N₂/Ar) to prevent oxidation. Emergency protocols require rinsing exposed areas with water for ≥15 minutes and medical consultation .

Computational Modeling for Steric Effects

Q: How can molecular dynamics (MD) simulations predict the steric effects of 2,4,6-Tri-tert-butyl-N-methylaniline in supramolecular assemblies? A: MD simulations using force fields (e.g., CHARMM or AMBER) model steric clashes and van der Waals interactions. For example, simulations of Tbt-modified peptides in lipid bilayers reveal preferential orientation of tert-butyl groups toward hydrophobic tails. Pair distribution function (PDF) analysis quantifies spatial arrangements, validated by small-angle X-ray scattering (SAXS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.